3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
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Overview
Description
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[4,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce N-oxides.
Scientific Research Applications
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Chemical Biology: It serves as a probe for studying various biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar core structure but lacks the bromine atom.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a similar pyrazolo ring but with a different substitution pattern.
Uniqueness
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential for developing novel therapeutic agents .
Properties
CAS No. |
52090-81-0 |
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Molecular Formula |
C6H4BrN3O |
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-2,4-dihydropyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C6H4BrN3O/c7-6-5-3(9-10-6)1-2-4(11)8-5/h1-2H,(H,8,11)(H,9,10) |
InChI Key |
SERIRBFJLYIYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(NN=C21)Br |
Origin of Product |
United States |
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